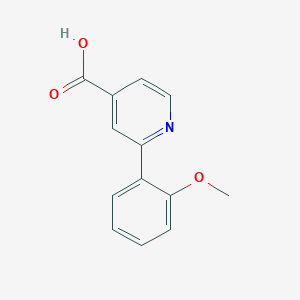

Ácido 2-(2-Metoxifenil)isonicotínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Methoxyphenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .

Synthesis Analysis

There are several methods to synthesize isonicotinic acid derivatives. For example, a one-pot synthesis of substituted 2-amino isonicotinic acids has been reported . Another study describes the synthesis of highly potent anti-inflammatory compounds from isonicotinic acid .

Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives can be analyzed using various spectroscopic techniques. For instance, isonicotinic acid methyl ester was structurally characterized by FTIR, FT-Raman, and NMR and UV spectroscopy . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxyl group results in zigzag and linear molecular packing modes in isonicotinic acid .

Chemical Reactions Analysis

Isonicotinic acid and its derivatives undergo various chemical reactions. For instance, deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of isonicotinic acid abolishes antitubercular activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid and its derivatives can be determined using various techniques. For example, isonicotinic acid has a molecular weight of 123.11 g/mol and its molecular formula is C6H5NO2 . The optimized geometrical parameters and energies of all different and possible conformers of isonicotinic acid methyl ester are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .

Aplicaciones Científicas De Investigación

Secuencia de Protección/Desprotección de Aminas

La naturaleza quimioselectiva del isocianato de 2-metoxifenilo, un compuesto relacionado con el ácido 2-(2-metoxifenil)isonicotínico, permite su uso como una nueva clase de grupos protectores que pueden regenerar aminas libres después de un paso de desprotección conveniente . Esto es particularmente útil en la síntesis orgánica donde la protección y desprotección de grupos funcionales es una estrategia común.

Síntesis de Porfirinas Asimetricas

Se han estudiado los compuestos de porfirina que contienen ácido isonicotínico, que se pueden sintetizar utilizando ácido 2-(2-metoxifenil)isonicotínico, por sus propiedades únicas . Estos compuestos son materiales semiconductores potenciales, como lo indican las simulaciones de dinámica molecular y los espectros de reflectancia difusa UV-Vis .

Células Solares Sensibilizadas con Tinte

Se están llevando a cabo investigaciones sobre el uso de derivados del ácido isonicotínico en células solares sensibilizadas con tinte . Estos compuestos se pueden utilizar para crear células solares eficientes y rentables.

Síntesis Orgánica

El ácido isonicotínico se puede utilizar como un organocatalizador dual y biológico en la síntesis de piranopirazoles . Esto representa un enfoque verde y sostenible para la síntesis orgánica.

Desarrollo de Nuevos Materiales

Las propiedades únicas de los derivados del ácido isonicotínico los hacen adecuados para el desarrollo de nuevos materiales con aplicaciones potenciales en varios campos como la electrónica, la fotónica y el almacenamiento de energía .

Estudios de Estabilidad Química

La estabilidad del enlace de urea en el isocianato de 2-metoxifenilo en condiciones ácidas, alcalinas y acuosas es una ventaja adicional para tal grupo protector . Esto lo convierte en un compuesto valioso para estudiar la estabilidad química en diversas condiciones.

Mecanismo De Acción

Target of Action

2-(2-Methoxyphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . It has been reported that isoniazid and its derivatives have diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities . Therefore, it can be inferred that 2-(2-Methoxyphenyl)isonicotinic acid may also have similar targets and roles.

Mode of Action

It is known that isoniazid, a related compound, is a prodrug and must be activated by bacterial catalase . Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have a similar mode of action.

Biochemical Pathways

It is known that isoniazid, a related compound, is involved in the naphthalene catabolic pathway . It catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .

Pharmacokinetics

It is known that isoniazid and its metabolites acetylisoniazid, isonicotinic acid, and isonicotinuric acid were investigated in man by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar ADME properties.

Result of Action

kansasii . It is a highly specific agent, ineffective against other microorganisms . Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar effects.

Action Environment

It is known that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar environmental influences.

Safety and Hazards

The safety and hazards of isonicotinic acid derivatives depend on the specific derivative. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Direcciones Futuras

There are several potential future directions for research on isonicotinic acid derivatives. For example, novel scaffolds containing isonicotinoyl motif were synthesized and showed remarkably high in vitro anti-inflammatory activity . These compounds could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

Propiedades

IUPAC Name |

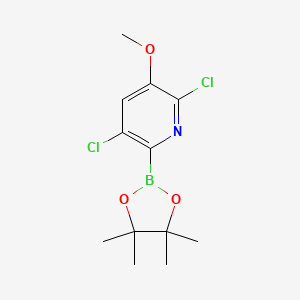

2-(2-methoxyphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRABOSZUERNZNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679498 |

Source

|

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226152-40-4 |

Source

|

| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)